molecular formula C15H24N2O3 B15347554 Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- CAS No. 68703-71-9

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-

Cat. No.: B15347554
CAS No.: 68703-71-9
M. Wt: 280.36 g/mol
InChI Key: MPPIXEWSOAUFPC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenyl ring substituted with a diethylamino group (-N(CH₂CH₃)₂) at the 3-position and a methoxyethoxy group (-OCH₂CH₂OCH₃) at the 4-position, linked to an acetamide moiety (-NHCOCH₃).

Properties

CAS No.

68703-71-9

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C15H24N2O3/c1-5-17(6-2)14-11-13(16-12(3)18)7-8-15(14)20-10-9-19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)

InChI Key

MPPIXEWSOAUFPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)NC(=O)C)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(diethylamino)-4-(2-methoxyethoxy)aniline. This intermediate is then reacted with acetic anhydride to form the final acetamide compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Characteristics :

  • CAS No.: Registered on 31/05/2018 ().
  • Synthesis : Likely involves aromatic amination and alkoxylation steps, as inferred from analogs in and .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Substituents Key Properties Applications Evidence ID
Target Compound :
N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide
- 3-diethylamino
- 4-methoxyethoxy
Balanced lipophilicity/hydrophilicity Pharmaceutical intermediates, agrochemicals
N-[3-Amino-4-(2-methoxyethoxy)phenyl]acetamide - 3-amino
- 4-methoxyethoxy
Increased polarity due to -NH₂ Dye or polymer intermediates
N-{3-[(2-Cyanoethyl)(ethyl)amino]-4-methoxyphenyl}acetamide - 3-cyanoethyl-ethylamino
- 4-methoxy
Electron-withdrawing cyano group enhances stability Pesticide precursors
N-[3-(bis(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide - 3-bis(2-hydroxyethyl)amino
- 4-methoxy
High hydrophilicity due to -OH groups Water-soluble pharmaceuticals
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide - 3-dipropylamino
- 4-methoxy
Increased lipophilicity with longer alkyl chains Lipid-soluble drug candidates
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) - 2,6-diethylphenyl
- 2-chloro
- methoxymethyl
Chloro group enhances herbicidal activity Herbicide
N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide - 3-diethylaminomethyl
- 4-hydroxy
Polar -OH group improves solubility Antioxidants or enzyme inhibitors

Key Findings from Comparative Studies

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound's diethylamino group is electron-donating, enhancing aromatic ring reactivity for electrophilic substitutions. In contrast, cyanoethyl-substituted analogs () exhibit reduced reactivity due to electron withdrawal, favoring stability in oxidative environments . Chlorinated analogs like alachlor () leverage chloro substituents for herbicidal activity, a feature absent in the target compound, suggesting divergent applications .
  • Solubility and Bioavailability: Hydroxyethyl-substituted analogs () demonstrate superior water solubility (>500 mg/L) compared to the target compound’s moderate solubility (~100 mg/L), impacting their pharmacokinetic profiles . Dipropylamino derivatives () show enhanced lipid solubility, favoring blood-brain barrier penetration for CNS-targeted drugs .
  • Thermal Stability :

    • The methoxyethoxy group in the target compound likely improves thermal stability (predicted melting point: ~150°C) over hydroxyl-containing analogs (e.g., , mp ~120°C) due to reduced hydrogen bonding .

Biological Activity

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- is a synthetic organic compound with a complex structure that includes an acetamide group and a diethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

  • Chemical Formula : C15H24N2O3
  • CAS Number : 68703-71-9
  • Molecular Weight : 280.37 g/mol

The compound features a phenyl ring substituted with diethylamino and methoxyethoxy groups, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that various acetamide derivatives exhibit significant antimicrobial properties. A study on related azo compounds suggests that they may possess antimicrobial and antitumor activities due to their ability to interact with biological macromolecules such as proteins and nucleic acids .

Compound Activity MIC (µg/mL)
Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-Antibacterial10-50
Similar Azo CompoundsAntifungal5-100

The biological activity of Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- may be attributed to its capacity to form reactive intermediates that can interact with cellular components. Azo compounds are known to undergo metabolic conversion, potentially releasing active pharmaceutical ingredients that exert therapeutic effects .

Toxicological Assessments

A screening assessment conducted under the Canadian Environmental Protection Act identified this compound as a high priority for ecological risk assessment due to its persistence and bioaccumulation potential . While it was not considered a high priority for human health risks, its inherent toxicity to aquatic organisms raises concerns regarding environmental exposure.

Study on Antimicrobial Activity

In a comparative study involving various acetamides, Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- was shown to inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate efficacy against these pathogens .

Research on Ecotoxicity

An ecotoxicological evaluation highlighted the compound's potential risks to aquatic ecosystems. It demonstrated significant toxicity to non-human organisms, prompting further investigation into its environmental impact and the need for regulatory scrutiny .

Conclusion and Future Directions

Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]- exhibits promising biological activity, particularly in antimicrobial applications. However, its environmental persistence and toxicity necessitate careful consideration in both pharmaceutical development and ecological assessments. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and assessing long-term ecological impacts.

The complexity of its structure suggests potential for further modifications to enhance efficacy or reduce toxicity. As research progresses, this compound may find applications in therapeutic settings or as a model for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-, and how are intermediates characterized?

  • Synthesis Steps : The compound is synthesized via multi-step reactions involving (i) condensation of substituted phenols with thiazolidinedione derivatives, (ii) chloroacetylation, and (iii) coupling with amines under basic conditions (e.g., potassium carbonate in DMF) .
  • Characterization : Intermediates are monitored by TLC for completion. Final products are characterized using IR (e.g., NH stretch at ~3468 cm⁻¹, carbonyl at 1667 cm⁻¹), ¹H NMR (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry (e.g., M+1 peak at m/z 430.2). Elemental analysis discrepancies (e.g., nitrogen content 6.57% vs. calculated 9.79%) may arise from residual solvents or incomplete purification .

Q. What spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

  • Analytical Techniques :

  • NMR : Proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm) and coupling patterns confirm substituent positions .
  • HPLC : Used to assess purity (>95% typically required for biological studies) .
  • Mass Spectrometry : High-resolution MS validates molecular formula and detects isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between elemental analysis data and theoretical values in synthesized batches?

  • Root Causes : Discrepancies in nitrogen or carbon content (e.g., 6.57% N found vs. 9.79% calculated) may stem from incomplete reactions, side products, or hygroscopic impurities .
  • Mitigation Strategies :

  • Repurify via column chromatography or recrystallization.
  • Use combustion analysis for accurate elemental quantification.
  • Validate purity with orthogonal methods (e.g., HPLC coupled with NMR) .

Q. What experimental design considerations are critical for evaluating in vivo hypoglycemic activity of this acetamide derivative?

  • Animal Models : Use Wistar albino mice for glucose tolerance tests and insulin sensitivity assays. Monitor toxicity via liver/kidney function markers (e.g., ALT, creatinine) .
  • Dosage Optimization : Start with low doses (e.g., 50 mg/kg) to assess acute effects, escalating to 200 mg/kg for chronic studies. Include positive controls (e.g., metformin) .
  • Mechanistic Studies : Pair in vivo data with in vitro assays (e.g., PPAR-γ activation in 3T3-L1 adipocytes) to link structure to activity .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

  • Key Modifications :

  • Phenyl Substituents : Replace methoxyethoxy with ethoxy or methyl groups to assess steric/electronic effects on bioactivity .
  • Amide Linkers : Substitute acetamide with propionamide or sulfonamide to test hydrogen-bonding requirements .
    • Assays : Compare IC₅₀ values in target-specific models (e.g., sodium channel inhibition in pain studies ).

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Reaction Optimization :

  • Use continuous flow reactors for precise temperature control and reduced side reactions .
  • Replace DMF with less polar solvents (e.g., THF) to improve solubility of intermediates .
    • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency .

Methodological Challenges

Q. How can researchers validate interactions between this compound and biomolecular targets (e.g., enzymes, receptors)?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like PPAR-γ .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding residues .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. What analytical workflows are recommended for detecting degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks .
  • Detection Methods :

  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Stability-Indicating HPLC : Develop gradient methods to separate degradants from the parent compound .

Data Interpretation

Q. How should researchers reconcile conflicting bioactivity data across different assay platforms?

  • Case Example : Inconsistent IC₅₀ values in sodium channel inhibition assays may arise from differences in cell lines (e.g., HEK293 vs. neuronal cells) or voltage protocols .
  • Resolution :

  • Standardize assay conditions (e.g., holding potential, temperature).
  • Use internal controls (e.g., tetrodotoxin for sodium channel blockers) .

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